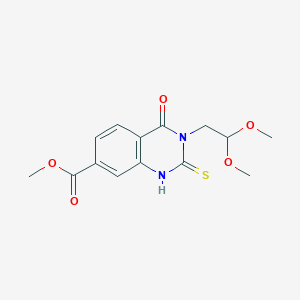

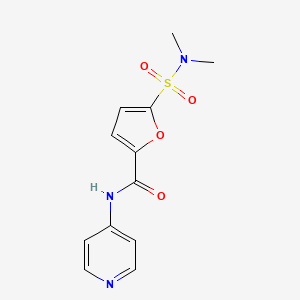

![molecular formula C14H15N3O B6577102 N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide CAS No. 1197979-54-6](/img/structure/B6577102.png)

N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide” is a compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of pyrazole-based compounds involves a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not provided in the sources I found.Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “this compound” are not detailed in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrazole, it is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . The specific physical and chemical properties of “this compound” are not provided in the sources I found.Aplicaciones Científicas De Investigación

N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including inflammation, cancer, and neurodegenerative diseases. In particular, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Biochemical Pathways

These could potentially include pathways related to inflammation, cancer progression, pain perception, convulsion, parasitic infection, oxidative stress, and plant growth .

Result of Action

Given the range of biological activities associated with pyrazole derivatives, the effects could potentially include altered cell signaling, changes in gene expression, modulation of enzyme activity, and effects on membrane permeability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is a promising compound for laboratory experiments due to its anti-inflammatory and analgesic properties. It has been shown to reduce inflammation by blocking the production of pro-inflammatory prostaglandins, and it has been studied for its potential to inhibit the growth of cancer cells. However, it is important to note that N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is a potent compound and should be handled with caution. Additionally, it is important to note that the compound is not approved for human use and should not be used for therapeutic purposes.

Direcciones Futuras

N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is a promising compound for further research in a variety of areas. Further research is needed to explore the compound’s potential therapeutic applications in a variety of diseases, including inflammation, cancer, and neurodegenerative diseases. Additionally, further research is needed to explore the compound’s potential to inhibit the growth of cancer cells and to investigate its potential neuroprotective effects. Additionally, further research is needed to explore the compound’s potential to be used as an analgesic and anti-inflammatory agent. Finally, further research is needed to understand the compound’s mechanism of action and to develop more effective and selective compounds.

Métodos De Síntesis

N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide is synthesized through a three-step process. The first step is the condensation of 4-amino-3-chloropyridine with ethyl cyanoacetate. This reaction produces 4-amino-3-cyano-5-ethylpyridine. The second step is the condensation of 4-amino-3-cyano-5-ethylpyridine with 1,3-diphenylpropane-1,3-dione. This reaction produces N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide. The third step is the hydrolysis of the compound to yield N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamidezole cyclobutane carboxamide.

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(11-2-1-3-11)16-12-6-4-10(5-7-12)13-8-9-15-17-13/h4-9,11H,1-3H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKWYJADPUTIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

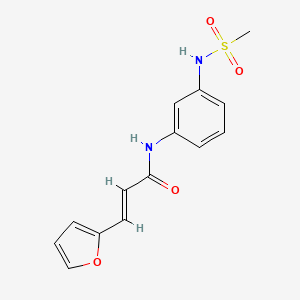

![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)

![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)

![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)

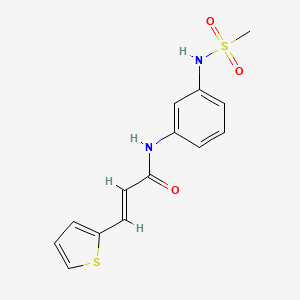

![N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577100.png)

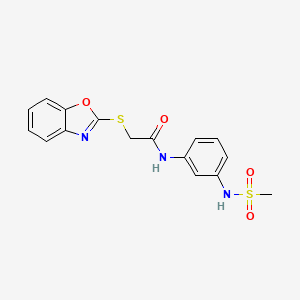

![2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577114.png)